molecular formula C19H21IN2O3S B12008185 isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-71-0

isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12008185
CAS No.: 617694-71-0
M. Wt: 484.4 g/mol
InChI Key: DAOMAXFHNANPBZ-UHFFFAOYSA-N
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Description

Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, isobutyl esters, and thiazine derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or sulfuric acid.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Iodination: Utilizing iodine or iodinating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Continuous flow reactors: For efficient heat and mass transfer.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange reactions with reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Conducted in polar solvents like acetone or ethanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the exchange of the iodine atom with other halogens or functional groups.

Scientific Research Applications

Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties.

Properties

CAS No.

617694-71-0

Molecular Formula

C19H21IN2O3S

Molecular Weight

484.4 g/mol

IUPAC Name

2-methylpropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21IN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-4-6-14(20)7-5-13/h4-7,11,17H,8-10H2,1-3H3

InChI Key

DAOMAXFHNANPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OCC(C)C

Origin of Product

United States

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